N-(5-chloro-2-methoxyphenyl)-2-[3,5-dioxo-4-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3,5-dione) substituted with a 2-phenylethyl group and linked to a 5-chloro-2-methoxyphenyl moiety. The compound’s synthesis likely involves coupling reactions between functionalized acetamide intermediates and heterocyclic precursors, as seen in analogous methodologies .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c1-35-21-12-11-18(28)15-20(21)29-23(32)16-31-26-24(19-9-5-6-10-22(19)36-26)25(33)30(27(31)34)14-13-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMCEBMATUUMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- The target compound’s chloro-methoxyphenyl group enhances lipophilicity compared to simpler phenyl or methoxyphenyl substituents in analogues .
- The 2-phenylethyl side chain may improve binding affinity to hydrophobic enzyme pockets, a feature absent in acetyl-substituted variants .
- Sulfur-containing heterocycles (e.g., 8-thia, 8λ⁶-thia) contribute to metabolic stability and π-π stacking interactions in biological systems .
Critical Differences :
- The target compound’s tricyclic core requires multi-step cyclization, whereas simpler analogues (e.g., dioxothiazolidinone derivatives) are synthesized in fewer steps .
- Use of 2-phenylethyl instead of acetyl or methyl groups necessitates tailored protecting-group strategies .
Pharmacological Activity
- Hypoglycemic Activity: Analogues with dioxothiazolidinone moieties show PPAR-γ agonism (e.g., EC₅₀ = 0.8–2.5 µM) .
- Antibacterial Effects : N-substituted acetamides with chloro-methoxyphenyl groups demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anti-inflammatory Potential: Tricyclic thia-diazatricyclo compounds inhibit COX-2 (IC₅₀ ~ 1.2 µM) .
Predicted Activity for Target Compound: The 2-phenylethyl group may enhance COX-2 selectivity, while the chloro-methoxyphenyl moiety could improve blood-brain barrier penetration compared to non-chlorinated analogues .
Physicochemical Properties
| Property | Target Compound | 2-Methoxyphenyl Analogue | 3-Chloro-4-Methoxyphenyl Analogue |
|---|---|---|---|
| LogP (Calculated) | 3.8 | 3.2 | 4.1 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.3 | <0.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
